molecular formula C13H20O3 B13771948 Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate CAS No. 67674-38-8

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate

Cat. No.: B13771948
CAS No.: 67674-38-8
M. Wt: 224.30 g/mol
InChI Key: IBMDADQQJZKLJI-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with acetyl, ethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4,6-dimethylcyclohex-3-enone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-acetylcyclohex-3-ene-1-carboxylate
  • 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid
  • 1-Acetyl-4,6-dimethylcyclohex-3-ene

Uniqueness

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate is unique due to the presence of both acetyl and ethyl groups on the cyclohexene ring This structural feature imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

67674-38-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-5-16-12(15)13(11(4)14)7-6-9(2)8-10(13)3/h6,10H,5,7-8H2,1-4H3

InChI Key

IBMDADQQJZKLJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=C(CC1C)C)C(=O)C

Origin of Product

United States

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